4-(2,2-Dimethylhydrazin-1-yl)cyclohexan-1-aminedihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylhydrazin-1-yl)cyclohexan-1-aminedihydrochloride typically involves the reaction of cyclohexanone with 2,2-dimethylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylhydrazin-1-yl)cyclohexan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce different hydrazine compounds.
Scientific Research Applications
4-(2,2-Dimethylhydrazin-1-yl)cyclohexan-1-aminedihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylhydrazin-1-yl)cyclohexan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)cyclohexanone: This compound has a similar cyclohexane structure but differs in its functional groups.
1,2-Cyclohexanedione: Another cyclohexane derivative with different functional groups and properties.
Biological Activity
4-(2,2-Dimethylhydrazin-1-yl)cyclohexan-1-aminedihydrochloride is a derivative of cyclohexane modified with a dimethylhydrazine substituent. This compound has garnered interest due to its potential biological activities, particularly in the realms of pharmacology and toxicology. This article explores its biological activity through case studies, research findings, and data tables.
Biological Activity Overview
The biological activity of this compound is primarily inferred from studies on similar hydrazine derivatives. Notably, compounds like dimethylhydrazine (DMH) have been studied extensively due to their carcinogenic properties. Research indicates that hydrazines can induce tumors in various animal models, suggesting potential cytotoxic effects when metabolized in vivo.
Table 1: Summary of Biological Activities of Related Compounds
Case Studies and Research Findings
Several studies have documented the effects of hydrazine derivatives on biological systems:
- Carcinogenicity Studies : In a study by Turusov et al. (1988), female CBA mice treated with 1,2-dimethylhydrazine showed a significant incidence of colonic neoplasms. The study reported that over 83% of treated mice developed visible tumors, indicating a strong correlation between hydrazine exposure and tumorigenesis.
- Mechanism of Action : Research suggests that hydrazines may act as alkylating agents, which can lead to DNA damage and subsequent carcinogenesis. The ability of these compounds to form reactive intermediates is critical for their biological activity.
- Cytotoxicity Assays : Investigations into the cytotoxic effects of this compound are necessary to understand its potential therapeutic applications or risks. Preliminary studies should focus on enzyme inhibition assays and cell viability tests to establish a dose-response relationship.
Potential Applications
Given its structural features, this compound could have applications in:
- Cancer Therapy : Due to its potential cytotoxic properties, further research may explore its use as an anticancer agent.
- Neuropharmacology : Modifications around the cyclohexane backbone may influence binding affinities to neurological targets.
- Antimicrobial Treatments : The compound's unique structure may enhance its activity against microbial pathogens.
Properties
Molecular Formula |
C8H21Cl2N3 |
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Molecular Weight |
230.18 g/mol |
IUPAC Name |
4-(2,2-dimethylhydrazinyl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H19N3.2ClH/c1-11(2)10-8-5-3-7(9)4-6-8;;/h7-8,10H,3-6,9H2,1-2H3;2*1H |
InChI Key |
SWDCCAFSARQHOK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC1CCC(CC1)N.Cl.Cl |
Origin of Product |
United States |
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